molecular formula C13H15FO3 B1325918 Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate CAS No. 898752-61-9

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

Cat. No. B1325918
M. Wt: 238.25 g/mol
InChI Key: JLCSMNIIZRHFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate is a chemical compound. Based on its name, it contains an ethyl group, a fluoro group, a methyl group, and a butyrate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro, methyl, and ethyl groups would likely influence its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it’s reacted. The presence of the fluoro, methyl, and ethyl groups could make it reactive towards certain other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be influenced by the structure of the compound .

Scientific Research Applications

Structural Analysis

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate and related compounds have been studied for their structural properties. In one study, compounds with similar geometric parameters to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate were analyzed, revealing that the methoxy/methyl-substituted phenyl groups were almost perpendicular to the pyrazoline ring, indicating potential for complex molecular interactions (Köysal, Işık, Sahin, & Palaska, 2005).

Chemical Synthesis

Studies have focused on the synthesis of Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate and its analogs. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a similar compound, was synthesized from p-chloropropiophenone, highlighting the synthetic pathways that could be applicable to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

Biochemical Pathways

A study involving Ethyl 4-oxobutyrate, a related compound, demonstrated its role in the biosynthesis of gamma-butyrolactones, a key component in various biochemical pathways (Fagan, Kepner, & Webb, 1981).

Catalytic Processes

Research has been conducted on the enantioselective hydrogenation of Ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate. This highlights the potential for catalytic processes involving Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate (Starodubtseva et al., 2004).

Antimicrobial Properties

Ethyl 2-arylhydrazono-3-oxobutyrates, which are structurally similar to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, have been synthesized and tested for antimicrobial properties, showing potential applications in this field (Kucukguzel et al., 1999).

Material Science

The compound has applications in material science, as demonstrated by a study involving the synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from ethyl 2-fluoroacetoacetate, a related compound. This research could inform the use of Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate in the development of novel materials (Xu et al., 2015).

Hydrogenation Research

Research into the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids, which are structurally related to Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate, sheds light on potential reactions and applications of this compound (Slavinska et al., 2006).

Drug Discovery

While the focus is not on drug usage, the compound's structure and reactions could inform drug discovery research. For example, related compounds have been explored for their potential as inhibitors of human eosinophil phosphodiesterase, suggesting a possible area of exploration for Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate (Duplantier et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous because they’re flammable, while others are hazardous because they’re toxic .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties or potential uses, it could be the subject of future research .

properties

IUPAC Name

ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSMNIIZRHFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645593
Record name Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate

CAS RN

898752-61-9
Record name Ethyl 4-fluoro-3-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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